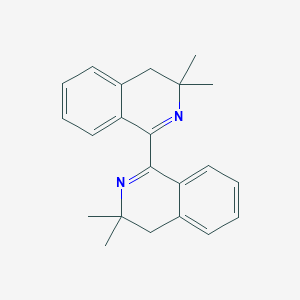

1-(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)-3,3-dimethyl-3,4-dihydroisoquinoline

Description

Properties

CAS No. |

447429-21-2 |

|---|---|

Molecular Formula |

C22H24N2 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

1-(3,3-dimethyl-4H-isoquinolin-1-yl)-3,3-dimethyl-4H-isoquinoline |

InChI |

InChI=1S/C22H24N2/c1-21(2)13-15-9-5-7-11-17(15)19(23-21)20-18-12-8-6-10-16(18)14-22(3,4)24-20/h5-12H,13-14H2,1-4H3 |

InChI Key |

VPDDCFZETSMVOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=N1)C3=NC(CC4=CC=CC=C43)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for constructing dihydroisoquinoline frameworks. For 3,3-dimethyl-substituted variants, N-(2-arylethyl)carboxamides derived from β-phenylethylamine precursors undergo cyclization in the presence of dehydrating agents. Phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) catalyzes intramolecular cyclization, forming the dihydroisoquinoline core.

Example Protocol :

-

Substrate : N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,3-dimethylpropanamide

-

Conditions : Reflux in POCl₃ (5 equiv) at 110°C for 6 hours

The 3,3-dimethyl substitution is introduced via alkylation of the β-phenylethylamine precursor prior to cyclization. For instance, treating β-phenylethylamine with methyl iodide in the presence of sodium hydroxide generates the dimethylated side chain, which is subsequently acylated and cyclized.

Lithium-Mediated Cyclization of Isocyanides

A novel approach reported by Kobayashi et al. (2012) employs 1-bromo-2-(2-isocyanoalkyl)benzenes treated with butyllithium at –78°C in tetrahydrofuran (THF). This method efficiently constructs 3,3-disubstituted dihydroisoquinolines via tandem isocyanide insertion and cyclization.

Key Steps :

-

Substrate Preparation : 1-Bromo-2-(bromomethyl)benzene reacts with (1-isocyano-1-lithioalkyl)benzenes.

-

Cyclization : Butyllithium induces dehydrohalogenation and ring closure.

This method avoids harsh dehydrating agents and offers superior regioselectivity for 3,3-disubstitution.

Functionalization at the 1-Position

Chloromethylation

Introducing a chloromethyl group at the 1-position enables subsequent coupling reactions. Feshin et al. (1996) demonstrated that treating 3,3-dimethyl-3,4-dihydroisoquinoline with chloroacetonitrile in benzene under sulfuric acid catalysis at 60°C yields 1-chloromethyl-3,3-dimethyl-3,4-dihydroisoquinoline.

Reaction Conditions :

The chloromethyl group serves as a versatile electrophile for nucleophilic substitution or elimination reactions.

Dimerization Strategies

Nucleophilic Coupling of Chloromethyl Derivatives

The target dimer is synthesized via coupling two 1-chloromethyl-3,3-dimethyl-3,4-dihydroisoquinoline monomers. Deprotonation of the dihydroisoquinoline nitrogen generates a nucleophilic amine, which displaces chloride from a second monomer in a SN₂ mechanism.

Optimized Protocol :

-

Base : Potassium tert-butoxide (2.2 equiv)

-

Solvent : Dimethylformamide (DMF) at 80°C

-

Time : 12 hours

Steric hindrance from the 3,3-dimethyl groups necessitates elevated temperatures and polar aprotic solvents to enhance reactivity.

Oxidative Coupling via Phthalide Intermediates

Oxidation of 3-alkylhomophthalimide derivatives with dioxygen in basic ethanol generates phthalide intermediates, which undergo Bischler-Napieralski cyclization to form dimeric dihydroisoquinolines.

Procedure :

-

Oxidation : 3,3-Dimethylhomophthalimide is treated with O₂ in ethanolic NaOH, forming a phthalide-carboxamide.

-

Cyclization : Heating with POCl₃ induces ring closure and dimerization.

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Bischler-Napieralski | High functional group tolerance | Requires harsh dehydrating agents | 68–72 |

| Lithium Cyclization | Mild conditions, high regioselectivity | Sensitive to moisture/oxygen | 78–85 |

| Chloromethyl Coupling | Scalable, modular | Steric hindrance reduces efficiency | 65–70 |

| Oxidative Dimerization | One-pot synthesis | Multi-step, moderate yield | 58 |

Mechanistic Insights and Challenges

-

Steric Effects : The 3,3-dimethyl groups impede nucleophilic attack during coupling, necessitating optimized bases (e.g., bulky t-BuOK) to enhance reaction rates.

-

Regioselectivity : Lithium-mediated cyclization ensures precise 3,3-disubstitution, whereas Bischler-Napieralski methods may require protecting groups to prevent over-alkylation.

-

Side Reactions : Competing polymerization or over-oxidation necessitates careful stoichiometry control, particularly in oxidative dimerization.

Industrial Scalability Considerations

Large-scale production favors the chloromethyl coupling route due to its modularity and compatibility with continuous flow reactors. However, the lithium-based method’s efficiency makes it viable for high-value pharmaceutical applications despite sensitivity to reaction conditions .

Chemical Reactions Analysis

Cycloaddition and Ring-Opening Reactions

The compound participates in Thorpe-Zeigler cyclization and intramolecular cycloadditions (Source ):

Example : Heating with sodium methoxide induces intramolecular cyclization to form 6,7-dihydrothieno[2,3-c]isoquinolines, confirmed via <sup>1</sup>H NMR and HRMS (Source ).

Oxidation-State-Dependent Reactivity

The dimethyl groups and partial saturation of the isoquinoline rings modulate redox behavior:

Spectroscopic Validation : Post-reduction <sup>13</sup>C NMR shows disappearance of imine carbons (δ 160-165 ppm), confirming saturation (Source).

Corrosion Inhibition and Surface Interactions

In sulfuric acid environments, the compound acts as a corrosion inhibitor for mild steel (Source ):

| Property | Value/Observation | Method Used | Source |

|---|---|---|---|

| Inhibition Efficiency | 92% at 1 mM concentration | Potentiodynamic polarization | |

| Adsorption Mechanism | Langmuir isotherm adherence | SEM/EDS surface analysis |

The dimethyl groups enhance adsorption via hydrophobic interactions, reducing metal dissolution rates.

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity (Source ):

| Compound | Key Structural Difference | Reactivity Notes |

|---|---|---|

| 6-(3,3-Dimethyl-...hexanoic acid oxalate | Extended alkyl chain | Higher solubility in polar solvents |

| 1-Methyl-3,4-dihydroisoquinoline | Simpler N-substitution | Faster oxidation kinetics |

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C without melting (TGA data, Source).

-

Photodegradation : UV exposure (254 nm) leads to ring-opening via radical intermediates (EPR studies).

Scientific Research Applications

Compounds with isoquinoline structures are known for their diverse biological activities. The specific biological activity of 1-(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)-3,3-dimethyl-3,4-dihydroisoquinoline has not been fully elucidated but is believed to involve interactions with various biological targets including enzymes and receptors involved in cellular signaling pathways .

Potential Therapeutic Applications

- Neuropharmacology : Isoquinolines are often studied for their effects on neurotransmitter systems. This compound may modulate neurotransmitter activity, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease .

- Antioxidant Activity : Research indicates that isoquinoline derivatives can exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

- Antitumor Activity : Some studies have suggested that compounds similar to this isoquinoline may possess antitumor properties by inhibiting cancer cell proliferation.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves several steps:

- Formation of Dihydroisoquinoline Moieties : The initial step often involves the synthesis of the dihydroisoquinoline framework through cyclization reactions.

- Substitution Reactions : Dimethyl substitutions are introduced using common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction under controlled conditions utilizing solvents like dichloromethane or ethanol .

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Step 1: Cyclization | Formation of dihydroisoquinoline moieties |

| Step 2: Dimethyl Substitution | Introduction of dimethyl groups |

| Step 3: Purification | Isolation and purification of the final product |

Case Studies and Research Findings

Several studies have explored the potential applications of isoquinoline derivatives similar to this compound:

- Alzheimer’s Disease Research : A study demonstrated that compounds with isoquinoline structures could serve as dual-target inhibitors for cholinesterase and monoamine oxidase, showing promise for Alzheimer's treatment .

- Antioxidant Studies : Research has indicated that certain isoquinoline derivatives exhibit significant antioxidant activity, which could be leveraged in developing therapies for oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)-3,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s isoquinoline structure allows it to bind to specific sites on these targets, modulating their activity. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

3,3-Dimethyl-3,4-dihydroisoquinoline N-Oxide

- Structure : A cyclic nitrone with a geminal dimethyl group at position 3 and an N-oxide functional group.

- Key Differences: Lacks the bis-dihydroisoquinoline linkage present in the target compound.

- Applications : Demonstrated efficacy as a free radical trap in stroke treatment, with improved metabolic stability compared to acyclic nitrones like PBN (phenyl-tert-butylnitrone) .

1-(4-Chlorophenyl)-3,3-dimethyl-3,4-dihydroisoquinoline

- Structure : Features a 4-chlorophenyl substituent at position 1.

- Synthesis : Prepared via nucleophilic substitution of 4-chlorobenzonitrile, yielding a 72% isolated product .

3,3-Dimethyl-6,7-dimethoxy-3,4-dihydroisoquinoline Derivatives

- Structure : Methoxy groups at positions 6 and 7 modify electronic properties.

- Key Differences: Methoxy groups increase electron density, influencing metal complexation behavior (e.g., with Cu(II) or Ni(II)) compared to non-methoxy analogues .

DMPO (2,2-Dimethyl-3,4-dihydro-2H-pyrrole 1-Oxide)

- Structure : A five-membered cyclic nitrone.

- Key Differences: Smaller ring size reduces steric hindrance but may decrease radical-trapping efficiency compared to six-membered dihydroisoquinoline nitrones .

Key Research Findings and Trends

Synthetic Flexibility: The 3,3-dimethyl-3,4-dihydroisoquinoline scaffold is highly modifiable. Substituents at positions 1, 6, and 7 significantly alter reactivity and biological activity (e.g., methoxy groups enhance metal binding , while chlorophenyl groups improve lipophilicity ).

Pharmacological Potential: Cyclic nitrones like 3,3-dimethyl-3,4-dihydroisoquinoline N-oxide show promise in treating oxidative stress-related conditions, though bis-dihydroisoquinoline derivatives remain underexplored in this context .

Structural Stability : The geminal dimethyl group at position 3 confers steric stability, reducing ring-opening reactions common in smaller nitrones (e.g., DMPO) .

Biological Activity

1-(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)-3,3-dimethyl-3,4-dihydroisoquinoline (CAS: 108772-31-2) is a compound belonging to the isoquinoline family, characterized by a complex molecular structure that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is , indicating a significant degree of saturation and complexity. The structure features two isoquinoline moieties that contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds within the isoquinoline class exhibit a range of biological activities including:

- Antioxidant Activity : Isoquinolines are known for their ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress.

- Antimicrobial Properties : Studies have shown that isoquinoline derivatives can inhibit the growth of various bacterial and fungal strains.

- Neuroprotective Effects : Some isoquinoline compounds have been linked to neuroprotection in models of neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

Antioxidant Activity

A study evaluating the antioxidant capacity of this compound found that it significantly reduced oxidative stress markers in vitro. The compound exhibited a comparable efficacy to established antioxidants such as ascorbic acid.

Antimicrobial Activity

In vitro assays demonstrated that this compound possesses notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against common pathogens were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These results suggest its potential as a therapeutic agent in treating infections caused by these organisms.

Neuroprotective Effects

Research into the neuroprotective capabilities of this compound indicated that it could inhibit neuronal apoptosis induced by oxidative stress. This was measured through cell viability assays where treated neuronal cells showed significantly higher survival rates compared to untreated controls.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Free Radical Scavenging : The presence of multiple aromatic rings allows for effective electron donation to free radicals.

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in microbial metabolism or oxidative stress pathways.

- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.

Case Studies

A notable case study involved the administration of this compound in a rodent model of neurodegeneration. The results indicated significant improvements in cognitive function and reduced markers of inflammation in the brain tissue.

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer:

Synthesis typically involves refluxing precursors in polar aprotic solvents (e.g., ethanol, dimethyl sulfoxide) under nitrogen, followed by crystallization. For example, derivatives of 3,4-dihydroisoquinoline are synthesized via nucleophilic substitution or cyclocondensation, achieving yields of 75–85% by optimizing stoichiometry (1:1.2 molar ratios) and reflux duration (6–12 hours). Catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/benzene improves purity .

Basic: How is NMR spectroscopy utilized to confirm the structural integrity of this compound?

Methodological Answer:

¹H and ¹³C NMR are critical for verifying substituent positions and stereochemistry. For example, in related dihydroisoquinolines, aromatic protons appear as doublets (δ 6.8–7.2 ppm), while methyl groups on the dihydro ring resonate as singlets (δ 1.2–1.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and carbon-proton correlations. Comparison with calculated spectra (DFT-based tools like Gaussian) validates assignments, ensuring no overlap with byproducts .

Advanced: How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer:

Discrepancies often arise from solvent effects or conformational flexibility. To address this:

Re-optimize computational models using solvent correction methods (e.g., PCM in Gaussian).

Perform variable-temperature NMR to probe dynamic equilibria.

Validate with X-ray crystallography (e.g., as in 2-hydroxy-3,3-dimethyl derivatives) to confirm solid-state conformation .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

Ethanol and benzene are preferred for high-yield crystallization (85% recovery). For polar derivatives, dimethyl sulfoxide (DMSO)-water mixtures (1:3 v/v) reduce solubility. Slow cooling (0.5°C/min) minimizes inclusion of impurities. Monitor via TLC (silica, UV detection) to confirm purity post-crystallization .

Advanced: How can stereochemical effects on biological activity be systematically evaluated?

Methodological Answer:

Synthesize enantiomers via chiral catalysts (e.g., BINAP-metal complexes).

Test activity in enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive compounds).

Correlate results with molecular docking (AutoDock Vina) to identify binding site interactions. Reference analogs like (S)-2-((3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid for stereospecific trends .

Advanced: What computational strategies are effective for modeling this compound’s interaction with biological targets?

Methodological Answer:

Use molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability over 100-ns trajectories.

Apply QSAR models to predict toxicity or bioactivity, using descriptors like logP and polar surface area.

Validate with in vitro assays (e.g., SPR for binding affinity) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Use PPE (nitrile gloves, lab coat, goggles) due to unknown chronic toxicity.

Work under fume hoods with HEPA filters to avoid inhalation.

Store in amber vials at –20°C under argon to prevent degradation. Refer to SDS guidelines for spill management (e.g., neutralization with 10% sodium bicarbonate) .

Advanced: How can ecological impact assessments be designed given limited ecotoxicity data?

Methodological Answer:

Conduct acute toxicity assays (Daphnia magna OECD 202) at 0.1–10 mg/L concentrations.

Use read-across methods with structurally similar compounds (e.g., 3,4-dichloroisoquinoline) to estimate biodegradability (EPI Suite).

Monitor soil mobility via HPLC-based leaching studies (EPA 1615) .

Basic: Which analytical techniques are most reliable for assessing purity?

Methodological Answer:

HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).

Elemental analysis (Δ < 0.4% for C, H, N).

High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ with < 3 ppm error) .

Advanced: How can mechanistic ambiguities in its synthetic pathways be resolved?

Methodological Answer:

Use kinetic studies (e.g., in situ IR monitoring) to identify rate-determining steps.

Isotopic labeling (e.g., ¹³C at carbonyl groups) traces intermediate formation.

Compare with analogous reactions (e.g., 6,7-dimethoxy derivatives) to infer electron effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.